molecular formula C20H25N5 B5965006 N-[(1,2-dimethyl-1H-indol-3-yl)methyl]-1-(2-pyrimidinyl)-3-piperidinamine

N-[(1,2-dimethyl-1H-indol-3-yl)methyl]-1-(2-pyrimidinyl)-3-piperidinamine

Cat. No. B5965006
M. Wt: 335.4 g/mol
InChI Key: LKHIIYWMMZEYMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1,2-dimethyl-1H-indol-3-yl)methyl]-1-(2-pyrimidinyl)-3-piperidinamine is a chemical compound that has been synthesized for its potential use in scientific research. This compound has been found to have a unique mechanism of action and biochemical and physiological effects that make it a valuable tool for studying various aspects of cellular function and disease.

Mechanism of Action

The mechanism of action of N-[(1,2-dimethyl-1H-indol-3-yl)methyl]-1-(2-pyrimidinyl)-3-piperidinamine involves the binding of the compound to specific proteins in the cell. This binding alters the activity of these proteins, leading to changes in cellular signaling pathways and ultimately affecting cellular function.
Biochemical and Physiological Effects:
N-[(1,2-dimethyl-1H-indol-3-yl)methyl]-1-(2-pyrimidinyl)-3-piperidinamine has been found to have several biochemical and physiological effects, including the modulation of protein activity and the regulation of cellular signaling pathways. These effects have been shown to have implications for a variety of diseases, including cancer and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

The advantages of using N-[(1,2-dimethyl-1H-indol-3-yl)methyl]-1-(2-pyrimidinyl)-3-piperidinamine in lab experiments include its ability to modulate the activity of specific proteins and its potential for use in drug discovery. However, limitations include the need for careful optimization of experimental conditions and the potential for off-target effects.

Future Directions

For the use of N-[(1,2-dimethyl-1H-indol-3-yl)methyl]-1-(2-pyrimidinyl)-3-piperidinamine in scientific research include further studies of its mechanism of action, the development of more specific and potent analogs, and the exploration of its potential for use in the treatment of various diseases. Additionally, the use of this compound in combination with other drugs or therapies may provide new insights into the treatment of complex diseases.

Synthesis Methods

The synthesis of N-[(1,2-dimethyl-1H-indol-3-yl)methyl]-1-(2-pyrimidinyl)-3-piperidinamine involves several steps, including the reaction of 1,2-dimethyl-1H-indole with chloromethylpyrimidine, followed by the addition of piperidine and subsequent purification steps. This synthesis method has been optimized to produce high yields of pure compound, making it suitable for large-scale production.

Scientific Research Applications

N-[(1,2-dimethyl-1H-indol-3-yl)methyl]-1-(2-pyrimidinyl)-3-piperidinamine has been used in a variety of scientific research applications, including studies of cellular signaling pathways, protein-protein interactions, and drug discovery. This compound has been found to modulate the activity of several key proteins involved in these processes, making it a valuable tool for understanding their function.

properties

IUPAC Name

N-[(1,2-dimethylindol-3-yl)methyl]-1-pyrimidin-2-ylpiperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5/c1-15-18(17-8-3-4-9-19(17)24(15)2)13-23-16-7-5-12-25(14-16)20-21-10-6-11-22-20/h3-4,6,8-11,16,23H,5,7,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKHIIYWMMZEYMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)CNC3CCCN(C3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.